![molecular formula C21H26N2O5 B2952485 Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate CAS No. 868224-27-5](/img/structure/B2952485.png)
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate, commonly known as EOI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of EOI is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer and neurodegenerative diseases. EOI has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. EOI also inhibits the NF-kappaB pathway, which is involved in inflammation and cell survival. In addition, EOI has been shown to activate the ERK1/2 pathway, which is involved in cell differentiation and apoptosis.
Biochemical and physiological effects:
EOI has been shown to have various biochemical and physiological effects. Studies have shown that EOI inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. EOI has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, EOI has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
EOI has several advantages for lab experiments. It is relatively easy to synthesize and has high yield and purity. EOI is also stable under normal lab conditions and can be stored for long periods without degradation. However, EOI has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. EOI also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for EOI research. One area of interest is the development of EOI derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EOI in animal models and humans. This will provide valuable information on the safety and efficacy of EOI as a potential therapeutic agent. Finally, the development of EOI-based drug delivery systems and imaging agents is also an area of interest for future research.
Conclusion:
In conclusion, EOI is a chemical compound that has shown significant potential in various areas of scientific research. Its potent cytotoxic activity against cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EOI and to develop EOI-based therapeutic agents with improved potency and selectivity.
Synthesemethoden
The synthesis of EOI involves the reaction of 5-amino-2-methyl-1,2-dihydroisoquinoline-1,2-dione with ethyl 2-bromo-2-(2-oxo-2-piperidin-1-ylethyl)propanoate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain EOI in high yield and purity.
Wissenschaftliche Forschungsanwendungen
EOI has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Studies have shown that EOI exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EOI has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research where EOI has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EOI has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main pathological hallmarks of these diseases. EOI has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKADHJNSKVUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.